molecular formula C5H7FO4 B2984737 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid CAS No. 100701-50-6

2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid

Cat. No.: B2984737
CAS No.: 100701-50-6
M. Wt: 150.105
InChI Key: BQXMKAYOKMMUPC-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid is a fluorinated derivative of propanoic acid featuring a methoxy group and a methyl substituent at the α-carbon, along with a ketone moiety at the β-position. This compound’s structure combines fluorination, methoxy substitution, and branching, which may confer unique physicochemical properties, such as enhanced metabolic stability or altered acidity compared to non-fluorinated analogs.

Properties

IUPAC Name

2-fluoro-3-methoxy-2-methyl-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO4/c1-5(6,3(7)8)4(9)10-2/h1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXMKAYOKMMUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100701-50-6
Record name 2-fluoro-3-methoxy-2-methyl-3-oxopropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid may involve large-scale chemical processes that ensure high yield and purity. These processes are optimized for efficiency and cost-effectiveness, often utilizing advanced technologies and equipment to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-fluoro-3-methoxy-2-methyl-3-oxopropanoic acid with analogous compounds, focusing on substituent effects, reactivity, and applications inferred from the evidence.

Fluorinated Propanoic Acid Derivatives

Fluorination often enhances stability and bioavailability. Key comparisons include:

Compound Name Substituents Key Properties/Applications Evidence Source
Potassium 2,2-difluoro-3-oxo-3-phenylpropanoate Difluoro, phenyl, ketone Used in decarboxylative coupling reactions; high electrophilicity at α-carbon due to fluorine
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid Trifluoromethyl, amino, methyl Potential bioactivity as a fluorinated amino acid analog; structural rigidity from CF₃ group
[18F]1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) Fluorocyclobutane, amino PET imaging agent for brain tumors; low brain uptake, high tumor selectivity

Insights :

  • Fluorine at the α-position (as in the potassium salts) enhances electrophilicity, facilitating reactions like decarboxylation .
  • Bulky fluorinated groups (e.g., trifluoromethyl in ) may hinder enzymatic degradation, improving metabolic stability.
  • The target compound’s methoxy group could modulate solubility and hydrogen-bonding capacity compared to purely fluorinated analogs.
Methoxy- and Oxo-Substituted Propanoates

Methoxy and ketone groups influence polarity and reactivity:

Compound Name Substituents Key Properties/Applications Evidence Source
Methyl 2-methyl-3-oxopropanoate Methyl ester, ketone, methyl Intermediate in organic synthesis; lacks fluorine, affecting acidity
2-Oxo-3-phenylpropanoic acid Phenyl, ketone Precursor for 3-phenyllactic acid synthesis; used in enzymatic studies
3-Methyl-2-oxobutanoic acid Methyl, ketone Retention time: 13.0 min (HPLC); reference for chromatographic behavior

Insights :

  • The methoxy group in the target compound may increase steric hindrance compared to methyl esters (e.g., ), altering reaction kinetics.
  • Ketone-containing analogs () exhibit variable retention times in HPLC, suggesting the target compound’s retention could differ based on fluorine’s electron-withdrawing effects.
Branching and Steric Effects

Branching at the α-carbon (e.g., 2-methyl substitution) impacts molecular conformation:

Compound Name Branching Pattern Key Properties Evidence Source
Potassium 3-cyclohexyl-2,2-difluoro-3-oxopropanoate Cyclohexyl, difluoro Steric bulk from cyclohexyl may limit reactivity in crowded environments
2-Amino-3-(trifluoromethoxy)benzoic acid Trifluoromethoxy, amino Enhanced lipophilicity; potential CNS activity

Insights :

  • Combining fluorine and methoxy groups could balance lipophilicity and solubility, a critical factor in drug design.

Biological Activity

2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid is characterized by the following structural formula:

C5H7FO4\text{C}_5\text{H}_7\text{F}\text{O}_4

This compound contains a fluorine atom, a methoxy group, and a ketone functional group, which contribute to its unique chemical reactivity and biological properties.

Biological Activity Overview

The biological activity of 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid has been investigated in various contexts, revealing potential applications in anti-inflammatory and anticancer therapies. The following sections detail specific mechanisms and findings.

The biological effects of 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid are thought to arise from its interaction with specific molecular targets, including:

  • Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptors : It may modulate receptor activities, influencing cellular signaling pathways related to growth and apoptosis.

The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to similar compounds without fluorine.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid. In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. For instance, it was tested against melanoma cells, showing a dose-dependent reduction in cell viability .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
Melanoma A37515>25
Breast Cancer MDA-MB-23130>20
Lung Cancer A54925>15

These results indicate that 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid may preferentially target cancer cells over normal cells, suggesting a favorable therapeutic index.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in reducing inflammation. Animal models have demonstrated that treatment with 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid significantly decreased markers of inflammation, such as TNF-alpha and IL-6 levels .

Case Study: In Vivo Inflammatory Response
A study involving mice with induced inflammatory responses showed that administration of the compound led to a significant reduction in paw swelling and histological evidence of inflammation compared to control groups .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds lacking the fluorine substituent, 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid exhibited enhanced biological activity.

Table 2: Comparison of Biological Activities

CompoundIC50 (µM)Anti-inflammatory Effect
2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid15Yes
3-Methoxy-2-methylacetic acid45No
4-Methoxybenzoic acid50Yes

This table illustrates that the introduction of the fluorine atom significantly contributes to the compound's enhanced potency and selectivity.

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